

JHU37160: Application Notes and Protocols for Intraperitoneal Injection in Preclinical Research

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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511

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Introduction

JHU37160 is a potent, selective, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.^{[1][2][3][4]} Its favorable pharmacokinetic profile, including high in vivo potency and blood-brain barrier penetrance, makes it a valuable tool for precise chemogenetic manipulation of neuronal activity in preclinical models.^{[5][6][7]} This document provides detailed application notes and standardized protocols for the preparation and intraperitoneal (IP) administration of **JHU37160** for in vivo research applications.

Data Presentation

Table 1: Properties and In Vivo Administration of **JHU37160**

Parameter	Value	Species	Citation
Molecular Weight	358.84 g/mol	N/A	[3]
In Vitro Potency (EC50)	hM3Dq: 18.5 nM; hM4Di: 0.2 nM	HEK-293 cells	[2][3]
In Vitro Affinity (Ki)	hM3Dq: 1.9 nM; hM4Di: 3.6 nM	Mouse brain sections	[2][4]
Recommended IP Dose Range (Mice)	0.01 - 1 mg/kg	C57BL/6J	[1][2]
Recommended IP Dose Range (Rats)	0.01 - 0.3 mg/kg	Sprague-Dawley, Wistar, Long-Evans	[1][3][5]
Reported Anxiogenic Effects (Rats)	0.5 - 1 mg/kg	Wistar, Long-Evans	[5]
Time to Max Inhibition (in vivo electrophysiology)	~30 minutes (at 0.1 mg/kg)	Mice	[6][7]
Injection Volume	< 10 mL/kg	Mice & Rats	[8]

Experimental Protocols

Protocol 1: Preparation of JHU37160 Dihydrochloride (Water-Soluble) for Intraperitoneal Injection

This protocol is recommended for the water-soluble dihydrochloride salt of **JHU37160**.

Materials:

- **JHU37160** dihydrochloride
- Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

- Sterile syringes and needles (25-27g for mice, 23-25g for rats)[8]
- Sterile filter (0.22 μ m)

Procedure:

- Calculate the required amount of **JHU37160** dihydrochloride based on the desired final concentration and injection volume. For example, to prepare a 0.1 mg/mL solution, weigh out 1 mg of **JHU37160** dihydrochloride.
- Dissolve the compound. Add the appropriate volume of sterile saline or PBS to the microcentrifuge tube containing the **JHU37160** dihydrochloride. The dihydrochloride salt is soluble in water up to 100 mM.[1]
- Ensure complete dissolution. Vortex the solution until the compound is fully dissolved.
- Sterile filter the solution. To ensure sterility for in vivo use, pass the solution through a 0.22 μ m sterile filter into a new sterile tube.
- Prepare for injection. Draw the required volume of the final solution into a sterile syringe fitted with the appropriate gauge needle.
- Storage of stock solutions. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Protocol 2: Formulation of JHU37160 (Freebase) for Intraperitoneal Injection

This protocol is for the freebase form of **JHU37160**, which is insoluble in water.[3] A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

- **JHU37160** (freebase)
- Dimethyl sulfoxide (DMSO), cell culture grade

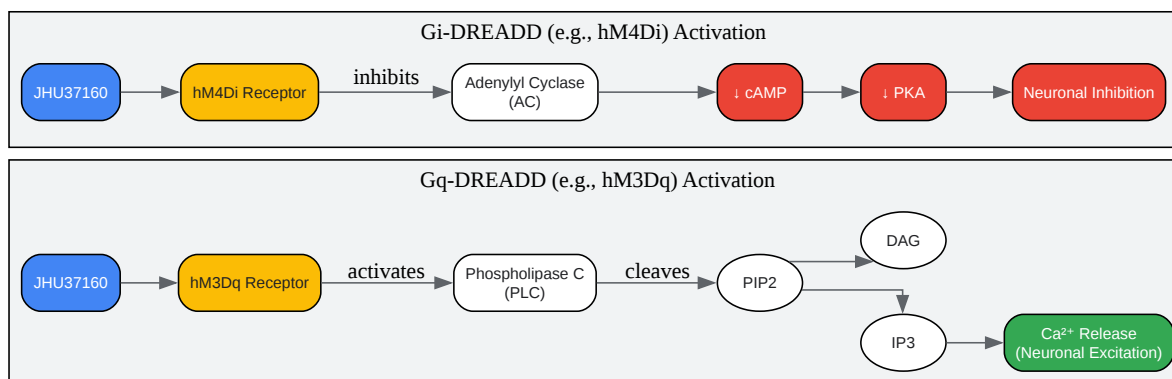
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (25-27g for mice, 23-25g for rats)[8]

Procedure:

- Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Prepare this vehicle fresh.
- Dissolve **JHU37160** in DMSO. First, dissolve the weighed amount of **JHU37160** in the required volume of DMSO. Use sonication if necessary to aid dissolution.[2] **JHU37160** is soluble in DMSO up to 50 mg/mL.[2]
- Add co-solvents sequentially. Add the PEG300, followed by the Tween-80, and finally the saline. Vortex the solution well after each addition to ensure a clear and homogenous solution.
- Prepare for injection. Draw the required volume of the final formulation into a sterile syringe.
- Important Considerations:
 - This formulation should be prepared fresh on the day of the experiment.
 - The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
 - Observe the solution for any precipitation before injection.

Mandatory Visualizations

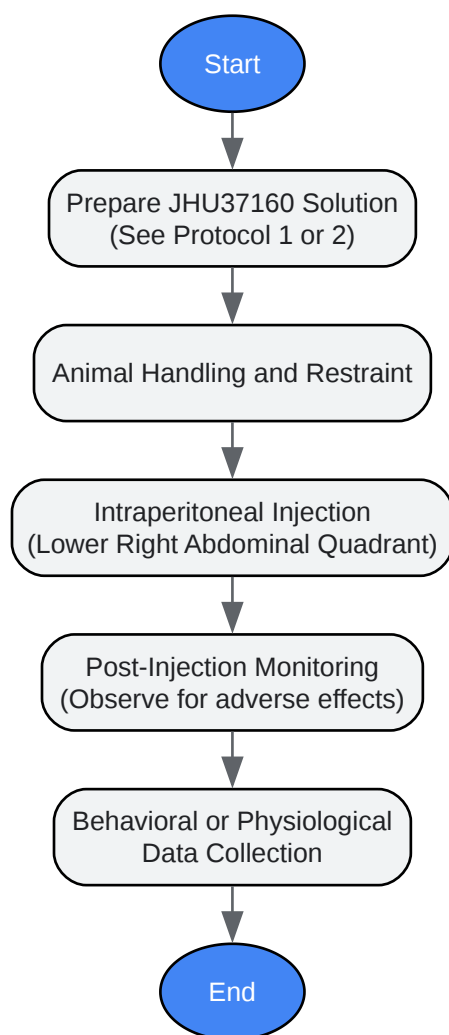
Signaling Pathway of Gq- and Gi-Coupled DREADDs



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Caption: Signaling pathways for Gq and Gi-coupled DREADDs activated by **JHU37160**.

Experimental Workflow for Intraperitoneal Injection



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Caption: Workflow for preparing and administering **JHU37160** via intraperitoneal injection.

Safety and Handling

- **JHU37160** is for research use only.
- It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- The dihydrochloride salt is hygroscopic; store in a sealed container to prevent it from becoming sticky.[1]

- High doses of **JHU37160** (e.g., 1 mg/kg in rats) may produce anxiogenic-like effects and should be used with caution in behavioral studies assessing anxiety.[5] In mice, high doses (in the range of 10 mg/kg) may result in sedation.[9]

Mechanism of Action

JHU37160 acts as a selective agonist at engineered muscarinic DREADD receptors. Binding to Gq-coupled DREADDs (e.g., hM3Dq) activates the phospholipase C pathway, leading to an increase in intracellular calcium and neuronal excitation. Conversely, binding to Gi-coupled DREADDs (e.g., hM4Di) inhibits adenylyl cyclase, resulting in decreased cAMP levels and neuronal inhibition. **JHU37160** has been shown to selectively displace [3H]clozapine from DREADDs and not from other clozapine-binding sites in brain tissue.[1][2]

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